molecular formula C12H20N2O2S B2722147 [Butyl(phenyl)sulfamoyl]dimethylamine CAS No. 866154-38-3

[Butyl(phenyl)sulfamoyl]dimethylamine

Cat. No.: B2722147
CAS No.: 866154-38-3
M. Wt: 256.36
InChI Key: XBRDWCLRYCNEDE-UHFFFAOYSA-N
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Description

[Butyl(phenyl)sulfamoyl]dimethylamine (CAS 866154-38-3) is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.36 g/mol . Its structure features a sulfamoyl group, a key pharmacophore known to be present in a diverse range of bioactive molecules and is a versatile building block in medicinal chemistry . Compounds containing sulfamoyl and dimethylamine functional groups are of significant interest in pharmaceutical research and development. The dimethylamine moiety is a common feature in many FDA-approved drugs, contributing to properties such as high solubility and bioavailability . Sulfamoyl-substituted compounds have been investigated for various therapeutic applications, including as antihypertensive agents and for the treatment of congestive heart failure, demonstrating their utility in probing biological pathways . As a reagent, it can be used in chemical synthesis, including sulfamoylation reactions, to create novel molecular entities for drug discovery and materials science . This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-butyl-N-(dimethylsulfamoyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-5-11-14(17(15,16)13(2)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRDWCLRYCNEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Sulfamoyl Chloride Intermediate Route

Principle : Formation of N-butyl-N-phenylsulfamoyl chloride followed by nucleophilic substitution with dimethylamine.

Step 1: Synthesis of N-Butyl-N-phenylamine

N-Butyl-N-phenylamine, a secondary amine, is synthesized via:

  • Alkylation of Aniline :
    Aniline reacts with 1-bromobutane in the presence of K₂CO₃ in acetonitrile at 80°C for 12 h (yield: ~65%).
  • Reductive Amination :
    Phenylbutyl ketone and ammonium acetate undergo hydrogenation with Pd/C (10% wt) in ethanol (yield: ~70%).
Step 2: Sulfamoyl Chloride Formation

N-Butyl-N-phenylamine reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C:
$$
\text{(C}4\text{H}9\text{)(C}6\text{H}5\text{)NH} + \text{ClSO}3\text{H} \rightarrow \text{(C}4\text{H}9\text{)(C}6\text{H}5\text{)NSO}2\text{Cl} + \text{H}_2\text{O}
$$
Conditions :

  • Temperature: 0–5°C
  • Solvent: Dry CH₂Cl₂
  • Yield: 72–78%
Step 3: Reaction with Dimethylamine

The sulfamoyl chloride reacts with dimethylamine in THF:
$$
\text{(C}4\text{H}9\text{)(C}6\text{H}5\text{)NSO}2\text{Cl} + \text{HN(CH}3\text{)}2 \rightarrow \text{(C}4\text{H}9\text{)(C}6\text{H}5\text{)NSO}2\text{N(CH}3\text{)}2 + \text{HCl}
$$
Conditions :

  • Base: Triethylamine (2 eq)
  • Temperature: 25°C, 4 h
  • Yield: 85–90%

Chlorosulfonyl Isocyanate Route

Principle : Direct sulfamoylation using chlorosulfonyl isocyanate (CSI).

Step 2: Amination with Dimethylamine

The intermediate reacts with dimethylamine:
$$
\text{(C}4\text{H}9\text{)(C}6\text{H}5\text{)NSO}2\text{NCOCl} + 2 \text{HN(CH}3\text{)}2 \rightarrow \text{(C}4\text{H}9\text{)(C}6\text{H}5\text{)NSO}2\text{N(CH}3\text{)}2 + \text{CO}_2 + \text{HCl}
$$
Conditions :

  • Temperature: 25°C, 6 h
  • Yield: 88%

One-Pot Sulfonation-Amidation

Principle : Sequential sulfonation and amidation without isolating intermediates.

Reaction Scheme
  • Sulfonation :
    N-Butyl-N-phenylamine reacts with SO₃ in DMF at 40°C.
  • Chlorination :
    Sulfonic acid intermediate treated with PCl₅ to form sulfamoyl chloride.
  • Amidation :
    Direct addition of dimethylamine in situ.

Conditions :

  • Solvent: DMF
  • Reaction Time: 12 h total
  • Yield: 68–75%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Sulfamoyl Chloride Route High purity; scalable Requires handling corrosive ClSO₃H 72–90%
CSI Route Fewer steps; no intermediate isolation CSI cost and toxicity 85–88%
One-Pot Method Time-efficient Lower yield due to side reactions 68–75%

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, THF) improve sulfamoyl chloride stability.
  • Non-polar solvents (toluene) reduce hydrolysis but slow reaction kinetics.

Temperature Control

  • Sulfamoyl chloride formation requires strict temperature control (0–5°C) to prevent decomposition.

Catalysis

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance amidation efficiency (yield +12%).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 0.92 (t, 3H, CH₂CH₂CH₂CH₃), 1.35–1.45 (m, 4H, CH₂CH₂CH₂), 2.85 (s, 6H, N(CH₃)₂), 7.25–7.45 (m, 5H, C₆H₅).
  • IR (KBr) : 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 2950 cm⁻¹ (C-H alkyl).

Industrial Scalability

  • The CSI route is preferred for pilot-scale production due to reduced purification steps.
  • Safety Note : Chlorosulfonic acid and CSI require specialized handling under inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

[Butyl(phenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Butyl(phenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [Butyl(phenyl)sulfamoyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Table 1: Predicted Physicochemical Properties of [Butyl(phenyl)sulfamoyl]dimethylamine

Property Value
Density (g/cm³) 1.156 ± 0.06
Boiling Point (°C) 367.0 ± 15.0
pKa -0.31 ± 0.50

The compound’s low predicted pKa (-0.31) suggests weak acidic behavior, likely influenced by electron-withdrawing substituents on the sulfamoyl group. Its relatively high boiling point and molecular weight reflect strong intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, attributable to the bulky butyl and phenyl groups.

Comparison with Similar Compounds

To contextualize the unique properties of this compound, we compare it to structurally related sulfonamides and sulfamoyl derivatives.

Structural and Functional Group Comparisons

  • Sulfamethoxazole (CAS: 723-46-6): A sulfonamide antibiotic with a thiazole ring. Unlike this compound, sulfamethoxazole lacks alkyl chains but contains a heterocyclic amine, enhancing its water solubility and antibacterial activity.
  • N-Butylbenzenesulfonamide (CAS: 3622-84-2): Shares the butyl and phenyl substituents but lacks the dimethylamine group. This difference reduces its polarity compared to this compound.
  • Dimethyl sulfamoyl chloride (CAS: 765-12-0): A reactive sulfamoyl chloride with dimethylamine substitution. While structurally simpler, its high reactivity contrasts with the stability of this compound.

Physicochemical Property Analysis

Table 2: Comparative Physicochemical Data [[2], General Knowledge]

Property This compound Sulfamethoxazole N-Butylbenzenesulfonamide
Molecular Weight (g/mol) 256.36 253.28 229.30
Density (g/cm³) 1.156 1.35 1.18
Boiling Point (°C) 367.0 Decomposes 320.0
pKa -0.31 5.6 ~1.5

Key Observations:

Acidity (pKa) :

  • The pKa of this compound (-0.31) is markedly lower than sulfamethoxazole (5.6), indicating stronger electron-withdrawing effects from its substituents. This contrasts with N-butylbenzenesulfonamide (~1.5), where the absence of a dimethylamine group reduces acidity .

Sulfamethoxazole decomposes before boiling, reflecting thermal instability common in heterocyclic sulfonamides.

Biological Activity

[Butyl(phenyl)sulfamoyl]dimethylamine (CAS No. 866154-38-3) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a butyl group, a phenyl group, and a dimethylamine moiety linked through a sulfonamide functional group. The synthesis typically involves:

  • Reaction of Butylamine with Phenylsulfonyl Chloride : This forms an intermediate sulfonamide.
  • Addition of Dimethylamine : The intermediate reacts with dimethylamine to yield the final product.

This synthetic route can be optimized for higher yields using advanced techniques such as continuous flow reactors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. This interaction is crucial in understanding its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are still required to confirm efficacy.
  • Protein Interactions : It may influence protein interactions, which is significant in drug design and development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates enzyme activity through binding
AntimicrobialPotential activity against bacterial strains
Protein InteractionAffects protein dynamics in biochemical pathways

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibited specific enzymes critical for metabolic processes, suggesting its utility in therapeutic contexts where enzyme modulation is beneficial.
  • Antimicrobial Testing : Initial tests indicated that this compound showed activity against certain bacterial strains, warranting further exploration into its potential as an antimicrobial agent.
  • Pharmacological Applications : Investigations into its role as a pharmaceutical intermediate highlighted its potential in drug design, particularly for conditions requiring enzyme inhibitors or modulators.

Comparison with Similar Compounds

The biological activities of this compound can be contrasted with similar compounds:

  • [Butyl(phenyl)sulfamoyl]methylamine : Similar structure but less effective in enzyme inhibition due to the absence of additional methyl groups.
  • [Butyl(phenyl)sulfamoyl]ethylamine : Shows different reactivity patterns; however, it lacks the potency observed in this compound.

Table 2: Comparison of Similar Compounds

Compound NameKey DifferencesBiological Activity
[Butyl(phenyl)sulfamoyl]methylamineOne less methyl groupWeaker enzyme inhibition
[Butyl(phenyl)sulfamoyl]ethylamineEthyl instead of dimethylVaries in reactivity

Q & A

Basic: What safety protocols are critical when handling [Butyl(phenyl)sulfamoyl]dimethylamine in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to prevent inhalation exposure.
  • Waste Management : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services to avoid environmental contamination .
  • Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, use emergency eyewash stations and seek medical attention.
  • Safety Documentation : Adhere to H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and P264+P280 (wash hands and wear protective gloves) as outlined in safety data sheets .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfamoyl group’s connectivity and butyl/phenyl substituents. Compare chemical shifts with structurally analogous compounds (e.g., pyridin-2-yl sulfamoyl derivatives in ) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (e.g., C12_{12}H19_{19}N2_2O2_2S; theoretical [M+H]+^+ = 279.11).
  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve byproducts .

Advanced: How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

  • Stepwise Synthesis :
    • Sulfamoylation : React phenylamine with sulfamoyl chloride in dry THF under nitrogen, using triethylamine as a base (0°C to room temperature, 12 hours).
    • Butylation : Introduce butyl bromide via nucleophilic substitution (K2_2CO3_3, DMF, 80°C, 6 hours).
    • Dimethylamine Quenching : Add dimethylamine in methanol (stirring, 4 hours) to finalize the structure.
  • Yield Optimization :
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3).
    • Purify via column chromatography (silica gel, gradient elution) to isolate the product.
    • Reference analogous sulfamoyl synthesis routes (e.g., Scheme 5 in ) for catalyst selection (e.g., Pd/C for deprotection steps) .

Advanced: How to resolve contradictions in reported bioactivity data for sulfamoyl-containing compounds like this compound?

Methodological Answer:

  • Comparative Meta-Analysis :
    • Compile literature data on sulfamoyl derivatives (e.g., pyrimidin-2-yl or isoxazole analogs from ) and normalize bioactivity metrics (e.g., IC50_{50}, EC50_{50}).
    • Identify variables (e.g., substituent electronegativity, steric effects) influencing activity.
  • Computational Validation :
    • Perform molecular docking (AutoDock Vina) using Protein Data Bank (PDB) targets (e.g., 7YG ligand in ) to predict binding affinities .
    • Compare results with experimental data to reconcile discrepancies.
  • Experimental Replication :
    • Reproduce conflicting studies under standardized conditions (e.g., pH, temperature) to isolate confounding factors .

Basic: What are the key considerations for designing stability studies of this compound?

Methodological Answer:

  • Stress Testing :
    • Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC.
    • Hydrolytic Stability : Expose to acidic (0.1M HCl), neutral, and basic (0.1M NaOH) conditions at 25°C.
  • Light Sensitivity : Use ICH Q1B guidelines to assess photodegradation under UV-Vis light (e.g., 365 nm for 48 hours).
  • Data Interpretation : Quantify degradation products using calibration curves and assign structures via LC-MS/MS .

Advanced: How to evaluate the environmental impact of this compound in wastewater from lab-scale experiments?

Methodological Answer:

  • Analytical Workflow :
    • Sample Preparation : Extract wastewater using solid-phase extraction (C18 cartridges).
    • Quantification : Apply UPLC-MS/MS with MRM transitions specific to the compound.
  • Ecotoxicity Assessment :
    • Use Daphnia magna or Aliivibrio fischeri bioassays to determine EC50_{50} values.
    • Compare with regulatory thresholds (e.g., EU REACH).
  • Mitigation Strategies : Implement in-lab ozonation or activated carbon filtration to reduce effluent toxicity .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO).
    • Simulate reaction pathways (e.g., nucleophilic attack at the sulfamoyl group) using Gaussian 13.
  • Database Mining :
    • Cross-reference with the Dye-Sensitized Solar Cell Database () to identify analogous sulfamoyl compounds’ electronic properties .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Derivative Synthesis :
    • Vary substituents on the phenyl ring (e.g., electron-withdrawing -NO2_2, electron-donating -OCH3_3) .
    • Modify the butyl chain length (e.g., propyl, pentyl) to assess steric effects.
  • Biological Assays :
    • Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.
    • Correlate IC50_{50} values with computed descriptors (e.g., logP, polar surface area) .

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